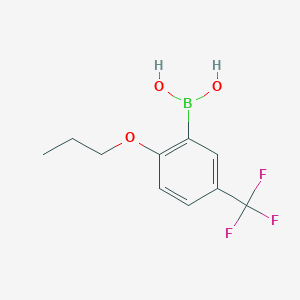
(2-Propoxy-5-(trifluoromethyl)phenyl)boronic acid
Übersicht
Beschreibung
“(2-Propoxy-5-(trifluoromethyl)phenyl)boronic acid” is a unique chemical provided to early discovery researchers . It has the empirical formula C10H12BF3O3 and a molecular weight of 248.01 . The product is typically in solid form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-propoxy-5-(trifluoromethyl)phenylboronic acid . The InChI code is 1S/C10H12BF3O3/c1-2-5-17-9-4-3-7(10(12,13)14)6-8(9)11(15)16/h3-4,6,15-16H,2,5H2,1H3 .Chemical Reactions Analysis
While specific reactions involving “(2-Propoxy-5-(trifluoromethyl)phenyl)boronic acid” are not mentioned in the search results, boronic acids are known to be involved in various reactions. For instance, they can undergo functionalization via lithiation and reaction with electrophiles . They are also used in selective rhodium-catalyzed conjugate addition reactions , and in the preparation of inhibitors of kinesin spindle protein (KSP) for potential use as antitumor agents .Physical And Chemical Properties Analysis
“(2-Propoxy-5-(trifluoromethyl)phenyl)boronic acid” is a solid . Its empirical formula is C10H12BF3O3 and its molecular weight is 248.01 . The InChI code is 1S/C10H12BF3O3/c1-2-5-17-9-4-3-7(10(12,13)14)6-8(9)11(15)16/h3-4,6,15-16H,2,5H2,1H3 .Wissenschaftliche Forschungsanwendungen
-
Antimicrobial Activity
- Field: Medicinal Chemistry
- Application: The compound has been synthesized and characterized for its structure and properties . It has been found to have antimicrobial activity .
- Method: The compound isomerizes with the formation of the corresponding 3-hydroxybenzoxaborole in some solutions . Docking studies with the active site of the enzymes have been carried out .
- Results: The compound shows moderate action against Candida albicans . It reveals higher activity against Aspergillus niger as well as bacteria such as Escherichia coli and Bacillus cereus . In the case of Bacillus cereus, the determined Minimum Inhibitory Concentration (MIC) value is lower than that of AN2690 (Tavaborole) .
-
Glucose-Sensitive Polymers
- Field: Biomedical Engineering
- Application: The conjugates of phenylboronic acid and chitosan have the ability to function as glucose-sensitive polymers .
- Method: The conjugation of phenylboronic acid and chitosan results in a polymer that can respond to changes in glucose levels .
- Results: These conjugates enable self-regulated insulin release in the treatment of diabetes . They also function as a diagnostic agent .
-
Wound Healing and Tumor Targeting
- Field: Biomedical Applications
- Application: The conjugates of phenylboronic acid and chitosan have been used in wound healing and tumor targeting .
- Method: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The source does not provide specific results or outcomes obtained .
- Pesticides
- Field: Crop Protection
- Application: The compound has been used in the development of fluorinated organic chemicals, which are becoming an increasingly important research topic .
- Method: The specific methods of application or experimental procedures are not detailed in the source .
- Results: More than 50% of the pesticides launched in the last two decades have been fluorinated .
Eigenschaften
IUPAC Name |
[2-propoxy-5-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BF3O3/c1-2-5-17-9-4-3-7(10(12,13)14)6-8(9)11(15)16/h3-4,6,15-16H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXWTWSMVNMSTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(F)(F)F)OCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681636 | |
| Record name | [2-Propoxy-5-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Propoxy-5-(trifluoromethyl)phenyl)boronic acid | |
CAS RN |
1162257-29-5 | |
| Record name | B-[2-Propoxy-5-(trifluoromethyl)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1162257-29-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-Propoxy-5-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B1425017.png)
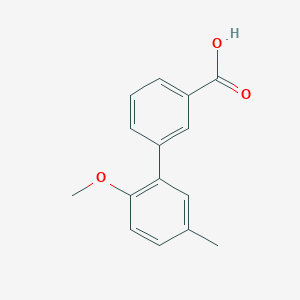
![4-[2-(3-Chlorophenoxy)ethoxy]-3-ethoxybenzaldehyde](/img/structure/B1425022.png)
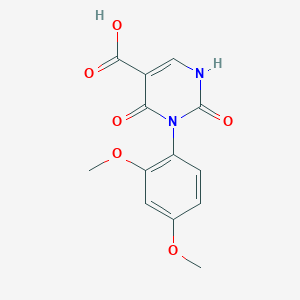
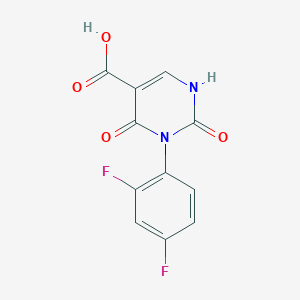
![tert-butyl [(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]carbamate](/img/structure/B1425031.png)
![7,7-Dimethyl-6,8-dioxa-2-thiaspiro[3.5]nonane](/img/structure/B1425032.png)
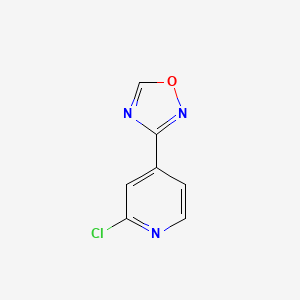
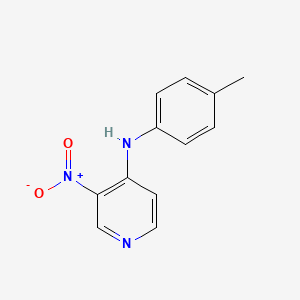
![[2-Chloro-5-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]amine](/img/structure/B1425035.png)
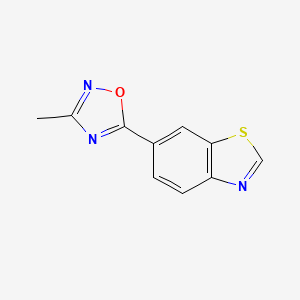
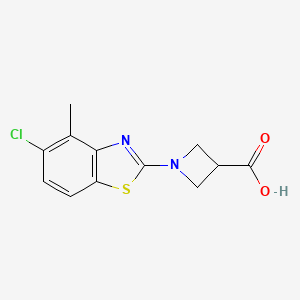
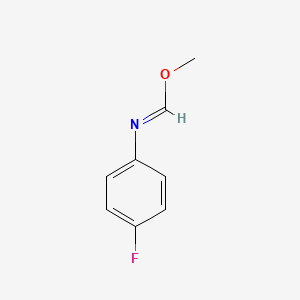
![6-ethoxy-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1425040.png)